Cas no 1805404-48-1 (2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde)

2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde
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- Inchi: 1S/C8H6ClF2NO2/c1-14-6-4(3-13)2-5(8(10)11)12-7(6)9/h2-3,8H,1H3
- InChI Key: PMFRELCUYVKGIH-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C=O)=CC(C(F)F)=N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 206
- XLogP3: 1.9
- Topological Polar Surface Area: 39.2
2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052523-1g |
2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde |
1805404-48-1 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde Related Literature
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Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
Additional information on 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde
Comprehensive Overview of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde (CAS No. 1805404-48-1)
2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde (CAS No. 1805404-48-1) is a specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound, characterized by its chloro, difluoromethyl, and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its carboxaldehyde moiety further enhances its reactivity, making it a valuable building block for heterocyclic chemistry applications.
In recent years, the demand for fluorinated pyridine derivatives like 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde has surged, driven by their role in developing novel crop protection agents and pharmaceutical intermediates. Researchers are particularly interested in its potential to improve pesticide efficacy and drug bioavailability, aligning with the industry's focus on sustainable agriculture and precision medicine. The compound's CAS No. 1805404-48-1 is frequently searched in scientific databases, reflecting its growing relevance in R&D.
The synthesis of 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde involves multi-step organic reactions, often starting from commercially available pyridine precursors. Key steps include halogenation, fluoromethylation, and oxidation, with careful control of reaction conditions to ensure high yield and purity. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for quality verification, addressing the stringent requirements of industrial applications.
From an environmental perspective, the difluoromethyl group in this compound has been studied for its potential to reduce ecological toxicity compared to traditional halogenated analogs. This aligns with the green chemistry trends dominating academic and industrial discussions. Furthermore, its applications in catalysis and material science are being explored, particularly in the design of metal-organic frameworks (MOFs) and ligands for asymmetric synthesis.
For researchers querying "pyridine carboxaldehyde uses" or "difluoromethyl pyridine synthesis," this compound represents a case study in balancing reactivity and stability. Its 3-methoxy substitution offers steric control in coupling reactions, while the 4-carboxaldehyde group enables diverse derivatization pathways. These attributes make it a focal point in patent literature, especially for agrochemical formulations and kinase inhibitor development.
Storage and handling of CAS No. 1805404-48-1 require standard laboratory precautions, with emphasis on moisture-sensitive properties due to the aldehyde functionality. Suppliers typically provide technical data sheets detailing optimal storage conditions (e.g., inert atmosphere, low temperature), which are crucial for maintaining compound integrity during transport and long-term storage.
In conclusion, 2-Chloro-6-(difluoromethyl)-3-methoxypyridine-4-carboxaldehyde exemplifies the innovation in modern heterocyclic chemistry. Its dual utility in life sciences and material engineering, combined with environmentally conscious design, positions it as a compound of enduring scientific and commercial interest. Ongoing research continues to uncover new applications, reinforcing its status as a key player in advanced chemical synthesis.
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